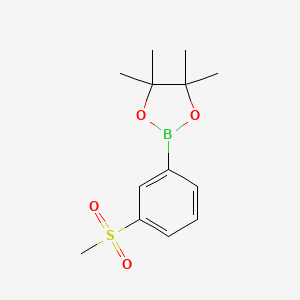
4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane
カタログ番号:
B2663643
CAS番号:
1001185-88-1
分子量:
282.16
InChIキー:
UERYNIKUFOCEAB-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane” is an organic compound with the empirical formula C13H19BO4S . It has a molecular weight of 282.16 . It is typically available in solid form .
Molecular Structure Analysis
The molecular structure of this compound includes a boron atom connected to an oxygen atom and a phenyl ring. The phenyl ring is substituted with a methylsulfonyl group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 282.16 . The SMILES string for this compound isCC1(OB(C2=CC=CC(S(C)(=O)=O)=C2)OC1(C)C)C .
科学的研究の応用
Synthesis and Molecular Structure
- This compound has been synthesized and its molecular structure characterized through methods such as X-ray diffraction and density functional theory (DFT). These studies provide insights into its molecular conformation and physicochemical properties, which are crucial for its application in various chemical reactions and material sciences (Coombs et al., 2006) (Huang et al., 2021).
Inhibitory Activity Against Serine Proteases
- Derivatives of this compound, specifically 2-mercapto- and 2-piperazino-methyl-phenylboronic acid derivatives, have been synthesized and their inhibitory activities against serine proteases, including thrombin, have been evaluated. This suggests potential applications in biochemical and pharmacological research (Spencer et al., 2002).
Electrochemical Properties and Reactions
- Electrochemical analyses of sulfur-containing organoboron compounds, including variants of this compound, have revealed their significantly lower oxidation potential compared to organoborane, as well as their effectiveness in anodic substitution reactions. These properties are valuable in the development of electrochemical sensors and devices (Tanigawa et al., 2016).
Optical Properties and Detection Applications
- A derivative of this compound, 4-PYB, exhibits sensitivity and selectivity for hydrogen peroxide (H2O2) and has been successfully applied to detect H2O2 in living cells. This indicates its potential in biomedical imaging and diagnostic applications (Nie et al., 2020).
Synthesis of Novel Derivatives and Material Applications
- Novel derivatives of this compound have been synthesized, such as boron-containing stilbene derivatives and boron-capped polyenes. These derivatives have potential applications in material science, such as in the development of new materials for liquid crystal display (LCD) technology and as intermediates in the synthesis of conjugated polyene (Das et al., 2015).
Synthesis and Application in Organic Chemistry
- This compound has been used in various organic synthesis processes, such as the allylboronation of imines and the preparation of homoallylic alcohols and amines. These processes are important in the development of new synthetic methodologies in organic chemistry (Sugiura et al., 2006).
将来の方向性
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methylsulfonylphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4S/c1-12(2)13(3,4)18-14(17-12)10-7-6-8-11(9-10)19(5,15)16/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERYNIKUFOCEAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001185-88-1 |
Source


|
| Record name | 2-(3-methanesulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-methyl-4H-1,2,4-tr...
Cat. No.: B2663560
CAS No.: 1448140-26-8
ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benz...
Cat. No.: B2663561
CAS No.: 524063-79-4
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dime...
Cat. No.: B2663564
CAS No.: 1260744-08-8
[1-(difluoromethyl)-1H-indol-3-yl]methanamine
Cat. No.: B2663566
CAS No.: 1515370-34-9
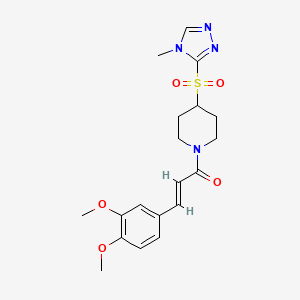
![ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2663561.png)
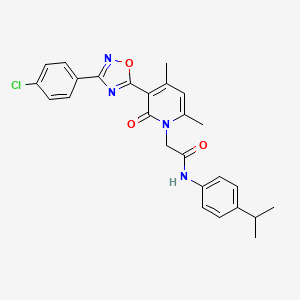
![[1-(difluoromethyl)-1H-indol-3-yl]methanamine](/img/structure/B2663566.png)
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2663567.png)
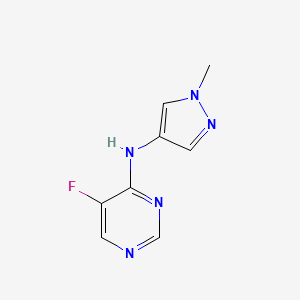
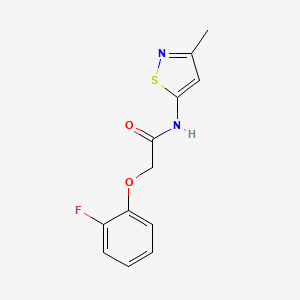
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2663573.png)
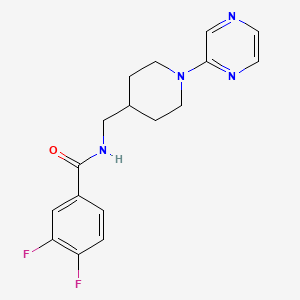
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2663576.png)
![2,5-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2663578.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2663579.png)

![(E)-3-(2-chlorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2663582.png)
